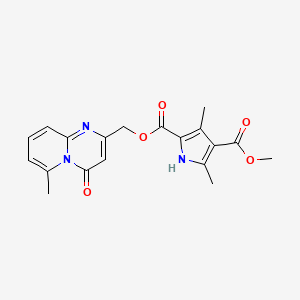
噻虫胺
概述
描述
Thiamethoxam is a nicotinoid compound with broad-spectrum insecticidal properties . It is registered for use on numerous crops in many countries against sucking and chewing insects in vegetables, ornamentals, field crops, deciduous fruits, citrus, cotton, and rice . It possesses contact and stomach activity .
Synthesis Analysis
Thiamethoxam is synthesized by adding 3-methyl-4-nitroimino perhydro-1, 3, 5-oxadiazine, dimethyl carbonate, and 2-chloro-5-chloromethylthiazole sequentially into a reaction bottle . A mixture of tetramethylammonium hydroxide, potassium carbonate, and dimethyl carbonate is slowly added. After the reaction is finished, water is added, the pH value of the solution is adjusted to be 6.5 by hydrochloric acid, the solution is kept stand for layering, an organic layer is concentrated under reduced pressure, cooled and crystallized, filtered and dried to obtain thiamethoxam .
Molecular Structure Analysis
Thiamethoxam is a thiamethoxam . It is a nitro-oxazine and thiazole derivative that is used as a broad-spectrum neonicotinoid insecticide . The results of molecular docking showed that thiamethoxam and Thi-5R-18 were combined with bases G-15, A-19, and T-71 through hydrogen bonding and π–π interaction .
Chemical Reactions Analysis
Thiamethoxam can undergo degradation reactions. For instance, magnesium oxide (MgO) nanoparticles and calcium-doped magnesium oxide (Ca-doped MgO) nanoparticles were used for the degradation of thiamethoxam pesticide in aqueous media . The degradation of thiamethoxam was accomplished regarding the impact of catalyst dosage, contact time, temperature, pH, and initial pesticide concentration .
Physical And Chemical Properties Analysis
Thiamethoxam is a systemic and contact pesticidal active substance in the neonicotinoid class of insecticides used worldwide to control a range of insects . It exhibits low volatility, with a reported vapour pressure of 6.6 × 10 −9 Pa and a Henry’s law constant of 4.7 × 10 −10 Pa m 3 mol −1 . In common with its high water solubility (4.1 g L −1 at 25 °C), thiamethoxam exhibits a log Kow of −0.13 at 25 °C .
科学研究应用
1. 提高马铃薯产量和抗旱性 噻虫胺已被证明可以提高马铃薯的产量和抗旱性 . 它在干旱胁迫下可增加根长、植物产量、叶绿素含量和超氧化物歧化酶(SOD)活性,同时降低丙二醛(MDA)和脯氨酸(Pro)含量 . 研究发现,在干旱胁迫下施用噻虫胺比正常灌溉更有效 .
增强发芽率和作物产量
噻虫胺可以激活与植物抗逆相关的植物蛋白,提高春小麦等作物的发芽率,促进根系发育,增加穗干重和有效分蘖数,有效提高作物产量 .
降解和减少危害
噻虫胺的危害可以通过物理、化学和微生物方法来降低。 例如,高pH水解、高压汞灯、紫外光降解以及根瘤菌等细菌微生物降解均可达到满意的噻虫胺降解效果 .
4. 在番茄植株-土壤系统中的转运和消散 通过根灌施用的噻虫胺可在番茄植株内转运,包括茎、叶和不同高度的果实 . 其降解产物氯虫苯甲酰胺(CLO)在番茄植株中被检测到,且CLO的浓度甚至高于番茄叶片中噻虫胺的浓度 .
改善水稻种子苗期
噻虫胺可通过种子处理、喷施叶面或土壤施用,被根部吸收。 作为种子处理剂,噻虫胺可以通过刺激根系生长和提高发芽率来促进其作用的表达,从而缩短田间作物建立时间 .
减少农药残留
通过根灌施用噻虫胺可以减少施用频率和漂移,提供持久效果和全株保护,对有益物种的影响最小 . 这种方法很少根据其转运和残留进行评估 .
作用机制
Target of Action
Thiamethoxam, a systemic insecticide of the neonicotinoid class, primarily targets the nicotinic acetylcholine receptors in the central nervous system of insects . These receptors play a crucial role in the transmission of nerve impulses. By interacting with these receptors, Thiamethoxam disrupts the normal functioning of the insect’s nervous system .
Mode of Action
Thiamethoxam acts by interfering with the information transfer between nerve cells. It binds to the nicotinic acetylcholine receptors in the central nervous system of insects, blocking the normal conduction of the central nervous system . This interference eventually leads to the paralysis of the muscles of the insects .
Biochemical Pathways
Thiamethoxam affects several biochemical pathways in insects. The major reaction involved in the biotransformation of Thiamethoxam is the cleavage of the oxadiazine ring to form the corresponding nitroguanidine compound . Minor pathways include the reduction of the nitroguanidine group, yielding a hydrazine, followed by either acylation or further reduction to a guanidine derivative, hydrolysis of the guanidine group to the corresponding urea, demethylation of the guanidine group, and substitution of the chlorine of the thiazole ring by glutathione .
Pharmacokinetics
In mammals, Thiamethoxam is rapidly and completely absorbed after oral administration . It is distributed to the tissues non-selectively, with higher concentrations found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20-30% of the dose is biotransformed, whereas 70-80% is eliminated as unchanged Thiamethoxam .
Result of Action
The result of Thiamethoxam’s action is the paralysis and eventual death of the insect. By blocking the normal conduction of the central nervous system, Thiamethoxam causes the muscles of the insects to paralyze, leading to their death .
Action Environment
Thiamethoxam is absorbed quickly by plants and transported to all of its parts, including pollen, where it acts to deter insect feeding . Environmental factors such as soil type, temperature, and moisture levels can influence the absorption and transportation process. Thiamethoxam has been found to improve plant vigor by triggering physiological reactions within the plant, allowing it to better cope under tough growing conditions .
安全和危害
生化分析
Biochemical Properties
Thiamethoxam interacts with several enzymes and proteins. Biochemical analyses have shown that the Glutathione S-transferase (GST), Carboxylesterase (CarE), and cytochrome P450 enzymes are associated with the development of Thiamethoxam resistance in selected strains of insects . These enzymes play a crucial role in the biochemical reactions involving Thiamethoxam .
Cellular Effects
Thiamethoxam has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, Thiamethoxam has been shown to induce changes in the hematological profile and liver and kidney functions .
Molecular Mechanism
At the molecular level, Thiamethoxam exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been found that Thiamethoxam significantly raises the Malondialdehyde (MDA) content and DNA damage in liver and kidney cells .
Temporal Effects in Laboratory Settings
The effects of Thiamethoxam change over time in laboratory settings. It has been observed that Thiamethoxam has long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of Thiamethoxam vary with different dosages in animal models. High doses of Thiamethoxam have been shown to cause toxic or adverse effects
Metabolic Pathways
Thiamethoxam is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
属性
| { "Design of the Synthesis Pathway": "Thiamethoxam can be synthesized by a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-chloro-2-methyl-1-propanamine", "nitromethane", "acetic acid", "sodium hydroxide", "methyl isothiocyanate" ], "Reaction": [ "Step 1: 3-chloro-2-methyl-1-propanamine is reacted with nitromethane in the presence of acetic acid to form 3-(nitromethylene)-2-methyl-1-propanamine.", "Step 2: The resulting compound is then treated with sodium hydroxide to form 3-(nitromethylene)-2-methylpropan-1-amine.", "Step 3: Methyl isothiocyanate is then added to the reaction mixture to form Thiamethoxam." ] } | |
CAS 编号 |
153719-23-4 |
分子式 |
C8H10ClN5O3S |
分子量 |
291.72 g/mol |
IUPAC 名称 |
(NZ)-N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C8H10ClN5O3S/c1-12-4-17-5-13(8(12)11-14(15)16)3-6-2-10-7(9)18-6/h2H,3-5H2,1H3/b11-8- |
InChI 键 |
NWWZPOKUUAIXIW-FLIBITNWSA-N |
手性 SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)Cl |
SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
规范 SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)Cl |
外观 |
Solid powder |
颜色/形态 |
Crystalline powder Light brown granules |
密度 |
1.57 at 20 °C |
熔点 |
139.1 °C |
其他 CAS 编号 |
153719-23-4 |
Pictograms |
Flammable; Irritant; Environmental Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
In acetone 48, ethyl acetate 7.0, dichloromethane 110, toluene 0.680, methanol 13, n-octanol 0.620, hexane <0.001 (all in g/L) In water, 4.1X10+3 mg/L at 25 °C |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
3-(2-Chloro-thiazol-5-ylmethyl)-5-methyl-(1,3,5)oxadiazinan-4-yldene-N-nitroamine Actara ACTARA 25 WG CGA 293343 CGA-293343 CGA293343 thiamethoxam |
蒸汽压力 |
6.6X10-6 mPa /4.95X10-11 mm Hg/ at 25 °C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

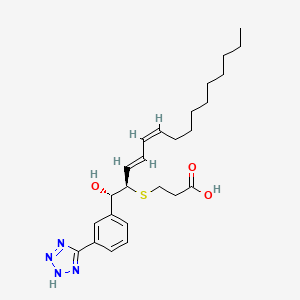
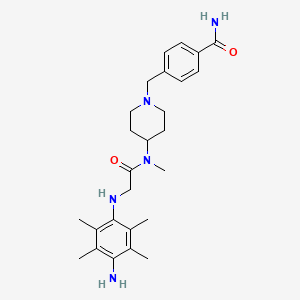

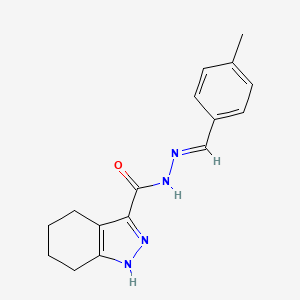

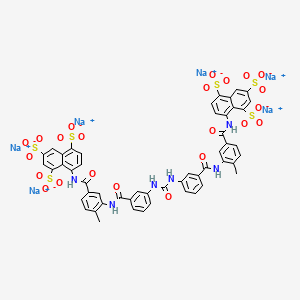

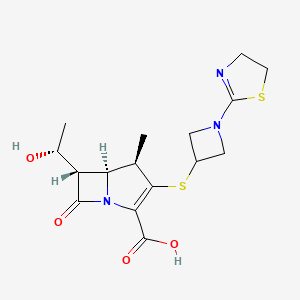
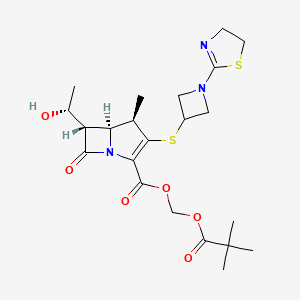
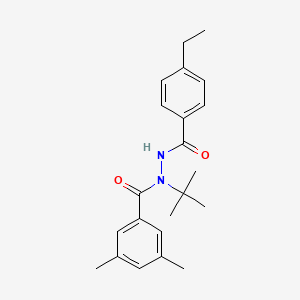
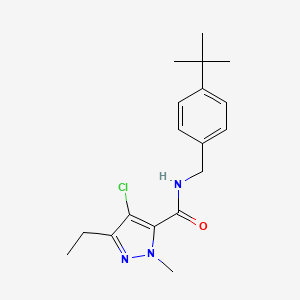
![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B1682732.png)
